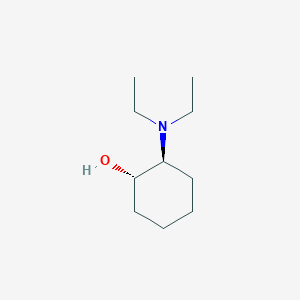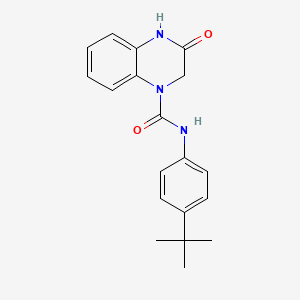
N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is a complex organic compound that features a quinoxaline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the quinoxaline moiety imparts unique chemical properties to the compound, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The tert-butylphenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids are often employed to facilitate the Friedel-Crafts acylation, while the amidation step may be carried out using coupling reagents like EDCI or DCC to ensure high efficiency.
化学反应分析
Types of Reactions
N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.
Industry: It is used in the development of advanced materials, including polymers and organic semiconductors.
作用机制
The mechanism of action of N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, while the tert-butylphenyl group can enhance binding affinity through hydrophobic interactions. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
相似化合物的比较
Similar Compounds
- N-(4-methylphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
- N-(4-ethylphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
- N-(4-isopropylphenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide
Uniqueness
N-(4-(tert-butyl)phenyl)-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide is unique due to the presence of the tert-butyl group, which provides steric hindrance and enhances the compound’s stability. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds with different alkyl substituents.
属性
IUPAC Name |
N-(4-tert-butylphenyl)-3-oxo-2,4-dihydroquinoxaline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2,3)13-8-10-14(11-9-13)20-18(24)22-12-17(23)21-15-6-4-5-7-16(15)22/h4-11H,12H2,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUEFCGEQGSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
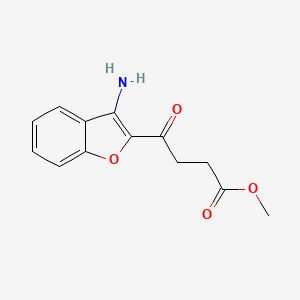
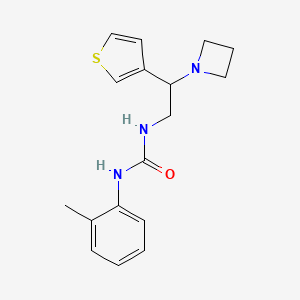
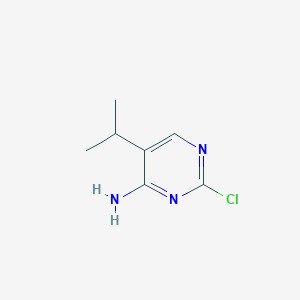
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2738295.png)
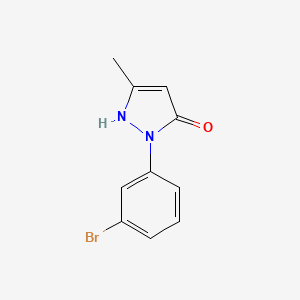
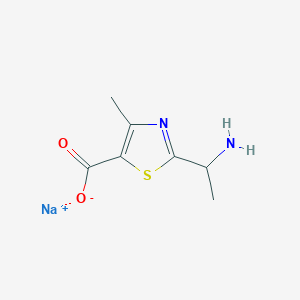
![3-(4-fluorophenyl)-1-methyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2738300.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2738303.png)
![N-ethyl-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2738304.png)

![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2738309.png)
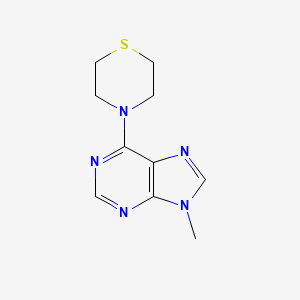
![1-{4-[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2738313.png)
